2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

Lipophilicity LogP Drug Design

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS 1956307-48-4 for the hydrochloride salt; free base CAS 905274-04-6) is a heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class. Its structure features a fused pyrrole-pyrimidine bicyclic core with an electron-withdrawing trifluoromethyl (-CF3) substituent at the 2-position, supplied as the dihydrochloride salt for enhanced handling and formulation flexibility.

Molecular Formula C7H8Cl2F3N3
Molecular Weight 262.06 g/mol
Cat. No. B11858697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride
Molecular FormulaC7H8Cl2F3N3
Molecular Weight262.06 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N=C2CN1)C(F)(F)F.Cl.Cl
InChIInChI=1S/C7H6F3N3.2ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;;/h2,11H,1,3H2;2*1H
InChIKeyDVTVAWVGJKYHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride: Core Scaffold Identity and Procurement Context


2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (CAS 1956307-48-4 for the hydrochloride salt; free base CAS 905274-04-6) is a heterocyclic building block belonging to the pyrrolo[3,4-d]pyrimidine class [1]. Its structure features a fused pyrrole-pyrimidine bicyclic core with an electron-withdrawing trifluoromethyl (-CF3) substituent at the 2-position, supplied as the dihydrochloride salt for enhanced handling and formulation flexibility. The scaffold is employed as a key intermediate in medicinal chemistry programs targeting ATR kinase, PARP, and other DNA-damage-response pathways [2]. Procurement decisions for this compound must consider its distinct physicochemical profile (LogP ~1.06 for the free base) relative to unsubstituted or 2-methyl analogs, because the -CF3 group imparts quantifiably different lipophilicity, metabolic stability potential, and electronic properties that cannot be replicated by simple alkyl or halo substituents.

Why 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, substitution at the 2-position drives profound differences in logP, electronic character, and downstream biological performance. The 2-trifluoromethyl variant (free base LogP ≈ 1.06) is roughly 2 log units more lipophilic than the unsubstituted parent (LogP ≈ -1.07) and approximately 1.5 log units more lipophilic than the 2-methyl analog (XLogP3 ≈ -0.4) [1], meaning that swapping in a cheaper or more readily available 2-H or 2-CH3 building block would produce intermediates with dramatically altered membrane permeability, oral absorption potential, and target-binding geometry. Furthermore, the strong electron-withdrawing nature of the -CF3 group modulates the pKa of the pyrrole N-H and the electron density of the pyrimidine ring, directly affecting the reactivity in subsequent cross-coupling or N-alkylation steps that are central to kinase-inhibitor assembly [2]. Generic substitution therefore risks not only batch failure due to divergent reactivity but also complete loss of the structure-activity relationship (SAR) that makes the final drug candidate viable.

Quantitative Differentiation of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride from Closest Analogs


2-CF3 Substituent Delivers a 2.1-Log-Unit Lipophilicity Gain Over the Unsubstituted Parent Scaffold

The free base of the target compound exhibits a measured LogP of 1.06, compared with the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine which has a computed ACD/LogP of -1.07 . This represents a lipophilicity increase of approximately 2.13 log units, translating to an estimated 135-fold higher octanol/water partition coefficient. For context, the 2-methyl analog shows an intermediate XLogP3 of -0.4 [1], confirming that the -CF3 group is the dominant driver of hydrophobic character in this series.

Lipophilicity LogP Drug Design Permeability

Dihydrochloride Salt Form Provides a Solubility and Handling Advantage Over the Free Base

The dihydrochloride salt (CAS 1956307-48-4; MW 225.6 g/mol) is a crystalline solid with improved aqueous solubility relative to the neutral free base (CAS 905274-04-6; MW 189.14 g/mol) [1]. While quantitative aqueous solubility values were not located in primary literature, the general principle of salt formation for pyrrolidine-containing heterocycles is well established: conversion of the weakly basic pyrrole N-H (pKa estimated 5-6 for the parent scaffold) to its hydrochloride salt typically increases water solubility by 10- to 100-fold compared with the free base [2]. This salt form eliminates the need for co-solvents or pH adjustment during aqueous reaction setups and facilitates direct use in parallel medicinal chemistry or high-throughput experimentation workflows where free bases often precipitate or partition poorly.

Salt Selection Solubility Formulation Handling

2-CF3 Pyrrolo[3,4-d]pyrimidine Scaffold Is a Privileged Intermediate in ATR Kinase Inhibitor Synthesis

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives bearing a 2-trifluoromethyl group have been disclosed as key intermediates in the synthesis of potent ATR kinase inhibitors [1]. In published SAR studies, advanced analogs incorporating the 2-CF3-pyrrolo[3,4-d]pyrimidine core achieved ATR inhibitory IC50 values as low as 7 nM, whereas close analogs with 2-H or 2-alkyl substitutions showed substantially reduced potency (IC50 > 100 nM) or were not reported as active in the same assay series [2]. The -CF3 group participates in critical hydrophobic interactions within the ATR ATP-binding pocket and enhances the metabolic stability of the final inhibitor relative to non-fluorinated counterparts [2].

ATR Kinase DNA Damage Response Kinase Inhibitor Intermediate

Trifluoromethyl Group Enhances Metabolic Stability Relative to 2-Methyl or 2-Chloro Analogs

The electron-withdrawing and steric properties of the -CF3 group are widely documented to reduce oxidative metabolism of adjacent heterocyclic positions compared with -CH3 or -Cl substituents [1][2]. In the pyrrolo[3,4-d]pyrimidine series, introduction of the 2-CF3 group reduces the electron density on the pyrimidine ring, making it less susceptible to cytochrome P450-mediated hydroxylation and N-dealkylation. While direct microsomal stability data for the free building block are not published, structurally related 2-CF3-pyrimidine inhibitors (e.g., PYK2 inhibitor series) demonstrated 10- to 20-fold lower intrinsic clearance in human liver microsomes compared with their 2-methyl counterparts [2][3]. This class-level metabolic advantage is expected to translate directly to final drug candidates built from the 2-CF3 intermediate.

Metabolic Stability Microsomal Clearance CYP Inhibition Trifluoromethyl

High-Impact Application Scenarios for 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride


ATR Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing next-generation ATR inhibitors for oncology can deploy the dihydrochloride salt directly in parallel synthesis libraries. The 2-CF3 group's demonstrated contribution to low-nanomolar ATR potency (IC50 = 7 nM in advanced analogs) [1] and its role in occupying the hydrophobic back pocket of the ATR active site make this building block irreplaceable for achieving target engagement. The salt form ensures immediate aqueous solubility for high-throughput experimentation without additional formulation steps.

PARP Inhibitor Scaffold Diversification

The 2-CF3-pyrrolo[3,4-d]pyrimidine core has been employed in the synthesis of PARP inhibitors containing a 4-trifluoromethyl-substituted 3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold [2]. Procurement of the 2-CF3 dihydrochloride intermediate enables rapid access to diversified PARP inhibitor libraries that combine PARP trapping with ATR pathway modulation, a strategy being explored to overcome resistance to first-generation PARP inhibitors in BRCA1/2-mutant cancers.

Metabolic-Stability-First Fragment-Based Drug Discovery

Fragment-based screening campaigns that prioritize metabolic stability from the outset benefit from the 2-CF3 building block's class-level resistance to oxidative metabolism [3]. By incorporating this intermediate early in fragment growing or linking, teams can avoid the common pitfall of identifying potent but metabolically labile hits that fail in microsomal stability assays. The dihydrochloride salt's ease of handling accelerates the synthesis of focused fragment libraries with pre-optimized ADME properties.

Chemical Biology Probe Synthesis for DNA-Damage-Response Pathway Studies

Academic and industrial chemical biology groups investigating the DNA-damage-response (DDR) network require high-purity, ready-to-use intermediates to synthesize tool compounds that selectively modulate ATR, ATM, or DNA-PK. The 2-CF3-pyrrolo[3,4-d]pyrimidine dihydrochloride, with its established utility in DDR kinase inhibitor synthesis [1], provides a validated entry point for generating chemical probes with the lipophilicity and permeability profile needed for cellular target engagement assays.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.